Cas no 64328-63-8 (4-(Hexyloxy)benzohydrazide)

4-(Hexyloxy)benzohydrazide is a hydrazide derivative characterized by its hexyloxy substituent, which enhances its solubility in organic solvents and influences its reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and hydrazone-based derivatives. Its structural features, including the benzohydrazide core and flexible hexyloxy chain, contribute to its versatility in forming Schiff bases and other functionalized molecules. The compound is valued for its stability under standard conditions and its compatibility with a range of reaction conditions, making it suitable for use in pharmaceutical and agrochemical research. Proper handling and storage are recommended to maintain its integrity.
4-(Hexyloxy)benzohydrazide structure
4-(Hexyloxy)benzohydrazide structure
商品名:4-(Hexyloxy)benzohydrazide
CAS番号:64328-63-8
MF:C13H20N2O2
メガワット:236.3101
CID:518815
PubChem ID:1625940

4-(Hexyloxy)benzohydrazide 化学的及び物理的性質

名前と識別子

    • Benzoic acid,4-(hexyloxy)-, hydrazide
    • 4-(Hexyloxy)benzohydrazide
    • 4-HEXYLOXY-BENZOIC ACID HYDRAZIDE
    • 4-hexyloxybenzenecarbohydrazide
    • 4-hexyloxybenzoylhydrazine
    • 4-n-Hexyloxy-benzoesaeurehydrazid
    • AC1LUBAL
    • AC1Q2WGF
    • SureCN3952381
    • N-(4-n-hexyloxybenzoyl)hydrazine
    • VS-07456
    • DTXSID70364641
    • BBL023576
    • MFCD00564782
    • EN300-04351
    • DB-112896
    • STL355984
    • CS-0297580
    • G35605
    • AKOS000319454
    • 4-hexoxybenzohydrazide
    • ZKSQOKZGDNEDJQ-UHFFFAOYSA-N
    • SCHEMBL3952381
    • Z56862707
    • 4-n-Hexyloxybenzoylhydrazine
    • 64328-63-8
    • MDL: MFCD00564782
    • インチ: InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16)
    • InChIKey: ZKSQOKZGDNEDJQ-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCOC1=CC=C(C=C1)C(=O)NN

計算された属性

  • せいみつぶんしりょう: 236.1526
  • どういたいしつりょう: 236.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 64.35

4-(Hexyloxy)benzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368250-10g
4-(Hexyloxy)benzohydrazide
64328-63-8 97%
10g
¥23776.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368250-2.5g
4-(Hexyloxy)benzohydrazide
64328-63-8 97%
2.5g
¥12670.00 2024-05-05
TRC
B444500-50mg
4-(Hexyloxy)benzohydrazide
64328-63-8
50mg
$ 115.00 2022-06-07
Enamine
EN300-04351-10.0g
4-(hexyloxy)benzohydrazide
64328-63-8 95.0%
10.0g
$1101.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024019-500mg
4-(Hexyloxy)benzohydrazide
64328-63-8
500mg
1901.0CNY 2021-07-10
Enamine
EN300-04351-0.25g
4-(hexyloxy)benzohydrazide
64328-63-8 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-04351-0.5g
4-(hexyloxy)benzohydrazide
64328-63-8 95.0%
0.5g
$175.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024019-500mg
4-(Hexyloxy)benzohydrazide
64328-63-8
500mg
1901CNY 2021-05-07
Enamine
EN300-04351-1g
4-(hexyloxy)benzohydrazide
64328-63-8 95%
1g
$256.0 2023-10-28
1PlusChem
1P00EXGE-1g
4-HEXYLOXY-BENZOIC ACID HYDRAZIDE
64328-63-8 95%
1g
$320.00 2025-02-27

4-(Hexyloxy)benzohydrazide 関連文献

4-(Hexyloxy)benzohydrazideに関する追加情報

Chemical Profile of 4-(Hexyloxy)benzohydrazide (CAS No. 64328-63-8)

4-(Hexyloxy)benzohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 64328-63-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzohydrazide class, characterized by its benzene ring substituted with a hexyloxy group and a hydrazide moiety. The unique structural features of 4-(Hexyloxy)benzohydrazide make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The benzene ring in 4-(Hexyloxy)benzohydrazide serves as a core scaffold, which is functionalized by the hexyloxy side chain and the hydrazide group. The hexyloxy group introduces a hydrophobic alkyl chain, enhancing the compound's solubility in organic solvents and potentially influencing its pharmacokinetic properties. On the other hand, the hydrazide functionality is known for its reactivity in forming Schiff bases and other coordination complexes, which are crucial in drug design and catalysis.

Recent advancements in pharmaceutical research have highlighted the potential of 4-(Hexyloxy)benzohydrazide as a precursor in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it could be utilized to develop drugs targeting various diseases. For instance, studies have shown that benzohydrazides exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them attractive candidates for drug development.

In particular, the hexyloxy substituent in 4-(Hexyloxy)benzohydrazide may play a critical role in modulating drug delivery systems. The hydrophobic nature of this group can improve membrane permeability, facilitating better absorption and distribution within the body. This aspect is particularly relevant in designing prodrugs or drug formulations aimed at targeted therapy. Additionally, the hydrazide group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and therapeutic efficacy.

The synthesis of 4-(Hexyloxy)benzohydrazide typically involves multi-step organic reactions, starting from commercially available precursors such as hexyl alcohol and phenylacetic acid derivatives. The introduction of the hydrazide group often requires careful control of reaction conditions to avoid side products like imines or azo compounds. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and flow chemistry, have been employed to improve yield and purity.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding mode of 4-(Hexyloxy)benzohydrazide with potential biological targets. These studies suggest that the compound can interact with enzymes and receptors through both hydrophobic and polar interactions. The hexyloxy group likely engages in hydrophobic interactions with lipid-rich regions of proteins, while the hydrazide moiety forms hydrogen bonds with polar residues.

One notable application of 4-(Hexyloxy)benzohydrazide is in the development of enzyme inhibitors. For example, researchers have explored its potential as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory pathways. The structural features of 4-(Hexyloxy)benzohydrazide allow it to mimic natural substrates or transition states, thereby blocking enzymatic activity. Preliminary experimental results indicate promising inhibitory effects at submicromolar concentrations.

Furthermore, 4-(Hexyloxy)benzohydrazide has been investigated for its role in metal ion coordination chemistry. The hydrazide group can act as a ligand for transition metals such as copper(II), iron(III), and zinc(II), forming stable complexes with potential applications in catalysis and diagnostics. These metal complexes exhibit unique spectroscopic properties that can be exploited for sensing or imaging purposes.

The pharmaceutical industry has also explored derivatives of 4-(Hexyloxy)benzohydrazide to enhance their bioavailability and metabolic stability. By modifying the hexyloxy chain length or introducing additional functional groups, researchers aim to optimize pharmacokinetic profiles while maintaining biological activity. Such modifications are essential for translating laboratory findings into effective clinical therapies.

In conclusion,4-(Hexyloxy)benzohydrazide (CAS No. 64328-63-8) represents a valuable building block in medicinal chemistry with diverse applications ranging from drug development to catalysis. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies,4-(Hexyloxy)benzohydrazide is poised to remain a cornerstone compound in pharmaceutical innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:64328-63-8)4-(Hexyloxy)benzohydrazide
A1233097
清らかである:99%/99%
はかる:1g/5g
価格 ($):190/570